4-(2-Amino-5-chloropyridin-3-yl)benzamide
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Overview
Description
4-(2-Amino-5-chloropyridin-3-yl)benzamide is a chemical compound with the molecular formula C12H10ClN3O. It is a benzamide derivative that contains both a pyridine and a benzene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-chloropyridin-3-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-5-chloropyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce various amines.
Scientific Research Applications
4-(2-Amino-5-chloropyridin-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-tubercular agents.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic products.
Mechanism of Action
The mechanism of action of 4-(2-Amino-5-chloropyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in anti-tubercular applications, it targets Mycobacterium tuberculosis and inhibits its growth by interfering with essential biological processes . The compound’s structure allows it to bind to specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
4-(2-Amino-5-chloropyridin-3-yl)benzamide can be compared with other benzamide derivatives, such as:
2-Amino-5-chloronicotinamide: Similar in structure but with different functional groups, leading to varied biological activities.
6-Amino-5-chloropyridine-3-carboxamide: Another benzamide derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
870807-13-9 |
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Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-(2-amino-5-chloropyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H10ClN3O/c13-9-5-10(11(14)16-6-9)7-1-3-8(4-2-7)12(15)17/h1-6H,(H2,14,16)(H2,15,17) |
InChI Key |
WOIBWQCRQBOFED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)N)C(=O)N |
Origin of Product |
United States |
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